2-(4-Fluoro-2-n-hexylphenyl)pyridine
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Overview
Description
2-(4-Fluoro-2-n-hexylphenyl)pyridine is a fluorinated aromatic compound with the molecular formula C17H20FN. It is characterized by the presence of a fluorine atom on the phenyl ring and a pyridine ring, making it a unique compound with interesting chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-n-hexylphenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hexylphenyl derivatives under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-n-hexylphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Fluoro-2-n-hexylphenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-n-hexylphenyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the fluorine atom enhances its ability to form strong interactions with proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Perfluoroalkylpyridines
Uniqueness
2-(4-Fluoro-2-n-hexylphenyl)pyridine is unique due to the presence of both a fluorine atom and a hexyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C17H20FN |
---|---|
Molecular Weight |
257.34 g/mol |
IUPAC Name |
2-(4-fluoro-2-hexylphenyl)pyridine |
InChI |
InChI=1S/C17H20FN/c1-2-3-4-5-8-14-13-15(18)10-11-16(14)17-9-6-7-12-19-17/h6-7,9-13H,2-5,8H2,1H3 |
InChI Key |
MSRZAKZOQLGHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)F)C2=CC=CC=N2 |
Origin of Product |
United States |
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